molecular formula C10H12N4O2S B2617514 4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 503004-44-2

4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2617514
CAS No.: 503004-44-2
M. Wt: 252.29
InChI Key: ZSYOXTJPMZAWDA-UHFFFAOYSA-N
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Description

4-Amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol ( 503004-44-2) is a high-value chemical intermediate primarily used in synthetic organic and medicinal chemistry research. This compound belongs to the 1,2,4-triazole-3-thiol class, a scaffold recognized for its significant pharmacological potential . Its structure features multiple nucleophilic centers, making it a versatile building block for synthesizing diverse heterocyclic compounds, including Schiff bases and other functionalized molecules for drug discovery projects . Researchers value this compound for developing novel bioactive agents, as derivatives of the 1,2,4-triazole-3-thiol core have demonstrated a range of biological activities such as antifungal, anticancer, antimicrobial, and antioxidant properties . The presence of the dimethoxyphenyl substituent may influence the compound's binding affinity to biological targets and its overall pharmacokinetic profile. It is supplied as a fine chemical for use as a pharmaceutical intermediate and reagent in synthesis. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-amino-3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-15-6-3-4-7(8(5-6)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYOXTJPMZAWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=S)N2N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol group demonstrates strong nucleophilic character, enabling S-alkylation and S-arylation reactions.

S-Alkylation with Haloalkanes

Reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) in alkaline media yields thioether derivatives. For example:
Reaction:
4-Amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol + R-X → 3-(alkylthio)-triazole derivative

Conditions:

  • Solvent: DMF or ethanol

  • Base: Cesium carbonate (Cs₂CO₃) or NaOH

  • Temperature: Room temperature to 50°C

  • Yield: 57–82%

S-Arylation with Aryl Halides

Aryl halides undergo Ullmann-type coupling under catalytic Cu(I) or Pd(II) conditions to form diaryl thioethers.

Oxidation Reactions

The thiol group oxidizes to sulfonic acids or disulfides under controlled conditions.

Oxidation to Disulfides

Reagents:

  • H₂O₂ (30%) or KMnO₄ in acidic media

Product:
Bis(4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl) disulfide

Mechanism:
Radical-mediated dimerization.

Condensation at the Amino Group

The primary amino group participates in Schiff base formation with aldehydes or ketones.

Acylation and Alkylation of the Amino Group

The amino group undergoes typical acylation and alkylation reactions.

Acylation with Acid Chlorides

Reagents:

  • Acetyl chloride, benzoyl chloride

Product:
4-Acetamido- or 4-benzamido-triazole-thiol derivatives

Conditions:

  • Solvent: THF or dichloromethane

  • Base: Pyridine or Et₃N

  • Yield: 70–85%

Alkylation with Alkyl Halides

Reagents:

  • Methyl iodide, ethyl bromoacetate

Product:
N-Alkylated triazole-thiol derivatives

Note: Competitive S-alkylation may occur unless protected.

Reduction of Tautomeric Thione Form

The compound exists in thiol-thione tautomeric equilibrium, influencing reactivity.

Thione Form (10b):

  • Reacts with hydrazine or hydroxylamine to form hydrazones or oximes .

Example Reaction:
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thione + NH₂NH₂ → Hydrazone derivative

Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux

  • Yield: 60–75%

Electrophilic Aromatic Substitution

The dimethoxyphenyl ring undergoes nitration, sulfonation, or halogenation.

Nitration

Reagents:

  • HNO₃/H₂SO₄ (mixed acid)

Product:
Nitro-substituted dimethoxyphenyl triazole-thiol

Regioselectivity:
Electron-donating methoxy groups direct electrophiles to the para position relative to substituents.

Metal Complexation

The thiol and amino groups act as ligands for transition metals.

Example Complexes:

Metal SaltComplex StructureApplication
Cu(II) acetate[Cu(Triazole-thiol)₂]Catalytic oxidation of alcohols
Fe(III) chloride[Fe(Triazole-thiol)₃]Antimicrobial agents

Conditions:

  • Solvent: Methanol/water

  • pH: 6–8

  • Yield: 50–70%

Photochemical Reactions

UV irradiation induces dimerization or oxidation.

Key Findings:

  • Prolonged UV exposure (254 nm) oxidizes -SH to -SO₃H.

  • Photostability studies recommend storage in amber vials.

Scientific Research Applications

4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in its anticancer activity, it may inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

Antioxidant Activity
  • Target Compound vs. AT/AP: While the target compound's antioxidant capacity is hypothesized, AT (phenyl substituent) showed superior DPPH• scavenging due to its planar aromatic structure, which stabilizes radical intermediates .
  • Thiophen-2-ylmethyl Derivatives: Achieved 88.89% antiradical activity at 1 mM, but fluorobenzylidene substitution reduced efficacy by ~35%, highlighting substituent sensitivity .
Antimicrobial and Enzyme Inhibition
  • 3-Chlorophenyl Derivatives: Exhibited significant growth inhibition against E. coli and C. albicans, attributed to the chloro group’s hydrophobic interactions with microbial membranes .
  • Triazolothiadiazines: Derived from 2-ethoxyphenyl analogs showed CXCR4 modulation, aiding diabetic wound healing .

Biological Activity

4-Amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antioxidant, and anticancer therapies. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C10H12N4O2S
  • Molar Mass : 252.29 g/mol
  • CAS Number : 503004-44-2

Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant properties. For instance, compounds related to 1,2,4-triazoles have been shown to scavenge free radicals effectively. A study highlighted that certain triazole derivatives demonstrated comparable antioxidant activity to ascorbic acid in DPPH and ABTS assays, suggesting their potential in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively documented. In particular:

  • Broad-Spectrum Activity : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Specific derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) that indicate strong antibacterial effects .
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact robustly with bacterial enzymes, inhibiting their function and thus contributing to their antibacterial properties .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential:

  • Cell Line Studies : Compounds derived from triazoles have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating significant inhibition of cell proliferation in colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
  • Mechanisms : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest in cancer cells, although specific pathways remain under investigation .

Case Studies

StudyFindings
Study on Antioxidant PropertiesCompounds showed IC50 values comparable to ascorbic acid in DPPH assays .
Antibacterial EfficacyMIC values indicated effectiveness against E. coli and S. aureus; docking scores highlighted strong enzyme interactions .
Anticancer ActivitySignificant cytotoxicity against HCT-116 (IC50 = 6.2 μM) and T47D (IC50 = 27.3 μM) cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol derivatives, and how can they be optimized?

  • Methodology :

  • Condensation reactions : Reacting hydrazinecarbothioamides with aldehydes/ketones in basic media yields triazole-thiol scaffolds. For example, 4-phenyl derivatives were synthesized via cyclization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic conditions .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield. For instance, 3- and 4-substituted triazole-thiols were synthesized using a Milestone Flexi Wave system (100°C, 30 min) .
  • Mannich reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines, as seen in ibuprofen-derived triazole-thiols .
    • Optimization : Monitor reaction progress via TLC or GC-MS, and purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are critical for characterizing triazole-thiol derivatives?

  • Key Techniques :

Technique Application Example
¹H/¹³C NMR Confirm substitution patterns and purity. DMSO-d₆ is a common solvent .Pyridyl-substituted triazole-thiols showed aromatic proton shifts at δ 8.5–7.2 ppm .
FTIR Identify functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C=S at 650–750 cm⁻¹) .
Elemental analysis Verify C, H, N, S content (deviation ≤ ±0.4% acceptable) .
UV-Vis Study electronic transitions; metal complexes often show d-d transitions (e.g., Cu(II) at ~600 nm) .

Q. How is the antiradical activity of triazole-thiol derivatives evaluated experimentally?

  • DPPH Assay Protocol :

Prepare 2 mM DPPH in methanol.

Mix 2 mL compound (varying concentrations in DMSO) with 2 mL DPPH.

Incubate at 25°C for 30 min.

Measure absorbance at 517 nm. Calculate antiradical activity (ARA) as:
ARA(%)=(1AsampleADPPH)×100ARA (\%) = \left(1 - \frac{A_{\text{sample}}}{A_{\text{DPPH}}}\right) \times 100

  • Example : 4-Amino-5-(thiophen-2-ylmethyl) derivatives showed 88.89% ARA at 1 mM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence the antiradical and biological activities of triazole-thiol derivatives?

  • Key Findings :

    Substituent Effect on Activity Mechanistic Insight Reference
    2-Hydroxybenzylidene↑ ARA (53.78% at 0.1 mM)Stabilizes radicals via resonance and H-bonding .
    4-Fluorobenzylidene↓ ARA (32.1% at 0.1 mM)Electron-withdrawing groups reduce electron donation .
    Thiophen-2-ylmethylModerate ARA (40–50%)Sulfur atoms enhance radical scavenging via thiyl radicals .
  • Methodological Note : Use Hammett constants (σ) to predict electronic effects of substituents.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar triazole-thiol derivatives?

  • Factors Causing Variability :
    • Assay conditions : DPPH concentration, solvent polarity, and incubation time affect ARA. Standardize protocols (e.g., 0.1 mM DPPH, methanol, 30 min) .
    • Purity : Confirm compound purity via HPLC (>95%) to exclude byproduct interference .
    • Crystallinity : Amorphous vs. crystalline forms may alter solubility and activity .
  • Resolution : Perform dose-response curves (IC₅₀ values) and compare under identical conditions.

Q. How are transition metal complexes of triazole-thiols synthesized and applied in catalysis or sensing?

  • Synthesis :
    • React triazole-thiols (e.g., 4-amino-5-pyridyl derivatives) with metal salts (NiCl₂, CuSO₄) in ethanol (1:2 molar ratio, reflux, 4 hr) .
    • Characterization : Use molar conductivity (non-electrolytic complexes: 10–50 Ω⁻¹ cm² mol⁻¹) and magnetic susceptibility (e.g., Cu(II) complexes: μₑff \sim1.7–2.2 BM) .
  • Applications :
    • Electrochemical sensors : Cu(II) complexes detect nitrite at 0.1 μM via redox peaks at +0.75 V .
    • Catalysis : Ni(II) complexes catalyze Suzuki-Miyaura coupling (yield: 85–92%) .

Q. What computational approaches predict the reactivity and pharmacokinetics of triazole-thiol derivatives?

  • Methods :
    • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO-LUMO gaps to assess electron-donating capacity .
    • Molecular docking : Dock ligands into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Pyridyl-triazole-thiols showed binding energy −8.2 kcal/mol .
    • ADME prediction : Use SwissADME to evaluate Lipinski’s Rule of Five. Most triazole-thiols have LogP <5 and TPSA \sim80 Ų, indicating oral bioavailability .

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